molecular formula C10H12N6 B14685103 6-(2-Amino-5-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 30101-59-8

6-(2-Amino-5-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14685103
CAS No.: 30101-59-8
M. Wt: 216.24 g/mol
InChI Key: JNCKDFDUSHXVMR-UHFFFAOYSA-N
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Description

6-(2-Amino-5-methylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of an amino group and a methyl group attached to the phenyl ring, which is further connected to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Amino-5-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-amino-5-methylphenylamine with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atoms on the cyanuric chloride with the amino group of the phenylamine. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Amino-5-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino groups can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

6-(2-Amino-5-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Amino-5-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethyl-1,3,5-triazine: Similar structure but with two methyl groups instead of one.

    2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but with a phenyl group instead of a methyl group.

    2-Amino-4,6-dichloro-1,3,5-triazine: Similar structure but with chlorine atoms instead of amino groups.

Uniqueness

6-(2-Amino-5-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

30101-59-8

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

6-(2-amino-5-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H12N6/c1-5-2-3-7(11)6(4-5)8-14-9(12)16-10(13)15-8/h2-4H,11H2,1H3,(H4,12,13,14,15,16)

InChI Key

JNCKDFDUSHXVMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NC(=NC(=N2)N)N

Origin of Product

United States

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